1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine

Lipophilicity Drug-likeness Permeability

Source 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine (CAS 419539-20-1) for cell-based antiproliferative assays. Its computed XLogP of 4.8, conferred by the 3,4-dimethylphenylsulfonyl group, ensures enhanced passive cellular uptake—a critical advantage over lower-logP analogues when screening intracellular targets like MCF-7 or HCT-116. With a molecular weight of 420.6 Da, this compound serves as the steric boundary probe for mapping hydrophobic cleft tolerance in bromodomain or CYP enzyme sites. It is the recommended conformational benchmark for the benzhydryl-sulfonyl-piperazine chemotype, as its unperturbed sulfonamide geometry (lacking ortho steric hindrance) facilitates crystallization and X‑ray structural studies. Procure this pre‑functionalized dual‑element core to accelerate HDAC or kinase inhibitor design without early‑stage fragment linking.

Molecular Formula C25H28N2O2S
Molecular Weight 420.57
CAS No. 419539-20-1
Cat. No. B2958326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
CAS419539-20-1
Molecular FormulaC25H28N2O2S
Molecular Weight420.57
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C25H28N2O2S/c1-20-13-14-24(19-21(20)2)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3
InChIKeyZQEYQUIHJYHNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine (CAS 419539-20-1): Structural Identity and Compound Class Context for Procurement


1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine (CAS 419539-20-1) is a synthetic sulfonyl piperazine derivative with the molecular formula C₂₅H₂₈N₂O₂S and a molecular weight of 420.6 g/mol [1]. Its structure combines a diphenylmethyl (benzhydryl) group at one piperazine nitrogen and a 3,4-dimethylphenylsulfonyl group at the other, placing it within the broader 1-benzhydryl-sulfonyl-piperazine chemotype [2]. This compound belongs to a class that has been investigated for antiproliferative, anti-angiogenic, and cytotoxic properties in academic drug discovery settings, although the specific 3,4-dimethylphenylsulfonyl congener itself has limited publicly available primary biological characterization [3].

Why 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine Cannot Be Swapped with Close Structural Analogs Without Experimental Verification


Within the 1-benzhydryl-sulfonyl-piperazine series, even minor changes to the aryl sulfonyl substituent produce substantial shifts in physicochemical properties that are known to modulate target engagement and pharmacokinetic behavior. The 3,4-dimethylphenylsulfonyl group in CAS 419539-20-1 confers a computed XLogP of 4.8, markedly higher than the unsubstituted phenylsulfonyl analog (XLogP 4.1) and the methylsulfonyl analog (XLogP ~2.5) [1]. These lipophilicity differences—driven by the two methyl substituents—can alter membrane permeability, plasma protein binding, and metabolic stability in ways that are not linearly predictable from the base scaffold alone [2]. Furthermore, positional isomerism (e.g., 2,4-dimethylphenylsulfonyl versus 3,4-dimethylphenylsulfonyl) introduces steric and electronic variations around the sulfonamide linkage that may affect molecular recognition even when global computed descriptors appear identical [3]. Generic substitution without confirmatory assays therefore risks introducing uncontrolled variables in any structure-activity study.

Head-to-Head and Cross-Study Comparative Data: Quantified Differentiation of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine from Closest Analogs


Lipophilicity Differentiation: XLogP3 of 4.8 versus Unsubstituted Phenylsulfonyl Analog (XLogP 4.1)

The target compound exhibits a computed XLogP3-AA of 4.8, compared to 4.1 for 1-benzhydryl-4-(phenylsulfonyl)piperazine (CAS 312282-48-7) [1]. This ΔXLogP of +0.7 units reflects the two methyl substituents on the phenyl ring and predicts measurably higher membrane permeability and altered tissue distribution in cell-based assays [2]. The computed methylsulfonyl analog (1-benzhydryl-4-methanesulfonyl-piperazine) has an estimated XLogP of approximately 2.5, giving the target compound a lipophilicity advantage of approximately 2.3 log units—a difference typically associated with orders-of-magnitude changes in passive permeability .

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: 420.6 Da Target versus 254.3–392.5 Da Comparators and Implications for Binding Site Occupancy

The target compound (MW 420.6 Da) is 28.1 Da heavier than the unsubstituted phenylsulfonyl analog (MW 392.5 Da) and 90.2 Da heavier than the methylsulfonyl analog (MW 330.4 Da) [1]. The des-diphenylmethyl analog, 1-[(3,4-dimethylphenyl)sulfonyl]piperazine (CAS 524711-31-7), is 166.3 Da lighter at 254.3 Da. This graduated molecular weight series permits systematic exploration of steric bulk tolerance in target binding pockets, with 419539-20-1 occupying the upper end of the range typically associated with enhanced shape complementarity to larger hydrophobic protein cavities [2].

Molecular weight Ligand efficiency Binding site compatibility

Positional Isomer Differentiation: 3,4-Dimethyl versus 2,4-Dimethyl Aryl Sulfonyl Substitution and Potential Steric Consequences

The 3,4-dimethyl substitution pattern places one methyl group meta and one para to the sulfonamide linkage, whereas the 2,4-dimethyl isomer (1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine; CAS not publicly assigned) bears an ortho-methyl group adjacent to the sulfonamide [1]. Ortho substitution introduces torsional constraints that can alter the preferred dihedral angle between the aryl ring and the S(=O)₂N plane, potentially affecting both the geometry of H-bond acceptance by the sulfonyl oxygens and the orientation of the aryl ring in hydrophobic pockets [2]. While no direct head-to-head biological comparison has been published for these two positional isomers, the steric distinction is mechanistically meaningful and should be considered during analog selection for SAR campaigns.

Positional isomerism Structure-activity relationship Steric effects

Class-Level Antiproliferative Activity: 1-Benzhydryl-Sulfonyl-Piperazines Exhibit GI₅₀ Values in the Low Micromolar Range Against Cancer Cell Lines

In a study of nineteen 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives, sulfonamide-containing congeners showed variable 50% growth inhibition (GI₅₀) against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines by sulphorhodamine B assay, with the more active compounds achieving GI₅₀ values in the low micromolar range [1]. A related series of 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth, with compound 3e exhibiting the highest anti-angiogenic efficacy—significantly increasing median survival time and reducing ascites formation in treated mice [2]. While 419539-20-1 itself was not explicitly tested in these studies, its structural membership in this chemotype supports the expectation of qualitatively similar bioactivity profiles.

Antiproliferative activity Cancer cell lines Cytotoxicity

Dual Pharmacophore Architecture: Combined Diphenylmethyl and 3,4-Dimethylphenylsulfonyl Motifs Differentiate from Mono-Substituted Piperazine Building Blocks

Unlike simpler building blocks such as 1-[(3,4-dimethylphenyl)sulfonyl]piperazine (CAS 524711-31-7; MW 254.3 Da), which lacks the diphenylmethyl group, 419539-20-1 presents two distinct pharmacophoric elements on a single piperazine core: (i) a lipophilic benzhydryl moiety capable of π-stacking and hydrophobic interactions, and (ii) a hydrogen-bond-accepting arylsulfonamide with tunable steric bulk [1]. This dual-substitution pattern enables the exploration of binding hypotheses that require simultaneous engagement of two discrete protein subsites, a design strategy that has proven productive in benzhydrylpiperazine-based HDAC inhibitor development [2]. The fully elaborated structure of 419539-20-1 thus occupies a distinct chemical space not accessible to its mono-substituted precursors.

Dual pharmacophore Piperazine scaffold Fragment-based design

Recommended Scientific and Industrial Application Scenarios for 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Lead Optimization in Antiproliferative Screening Cascades

The elevated XLogP of 4.8 makes 419539-20-1 the preferred candidate within the benzhydryl-sulfonyl-piperazine series for cellular antiproliferative assays where high membrane permeability is a prerequisite. When screening against intracellular targets in MCF-7 or HCT-116 cancer cell lines, the +0.7 logP advantage over the unsubstituted phenylsulfonyl analog (XLogP 4.1) and the approximately +2.3 logP advantage over the methylsulfonyl analog are expected to enhance passive cellular uptake, increasing the likelihood of detecting target engagement in phenotypic assays [1]. This compound should be prioritized over lower-logP analogs when the screening objective is to maximize intracellular exposure without prodrug strategies.

Steric Probe in Structure-Activity Relationship (SAR) Studies Targeting Large Hydrophobic Protein Pockets

With a molecular weight of 420.6 Da—the highest among the directly comparable benzhydryl-sulfonyl-piperazines—419539-20-1 serves as a steric boundary probe for mapping the volume tolerance of hydrophobic binding clefts. In projects involving bromodomain, PXR, or CYP enzyme binding sites known to accommodate bulky ligands, this compound defines the upper size limit of the chemotype series, enabling medicinal chemists to assess shape complementarity and identify steric clash thresholds [2]. Its procurement is indicated when an SAR matrix requires the most sterically demanding member of the aryl sulfonyl sub-series.

Conformational Reference Standard for Sulfonamide Geometry Analysis

The 3,4-dimethyl substitution pattern, lacking ortho steric hindrance adjacent to the sulfonamide linkage, makes 419539-20-1 the appropriate reference compound for studying the unperturbed conformational landscape of benzhydryl-sulfonyl-piperazines [3]. It is the recommended control when investigating how ortho-substituted analogs (e.g., the 2,4-dimethyl or 2-bromo-4-chloro derivatives) deviate in their sulfonamide dihedral angles, hydrogen-bonding geometry, and resultant biological activity. Crystallization attempts using slow evaporation of DCM/methanol solutions have been reported, facilitating single-crystal X-ray diffraction characterization as a conformational benchmark .

Dual-Pharmacophore Fragment Elaboration in HDAC or Kinase Inhibitor Design

The pre-assembled combination of a benzhydryl surface-recognition group and a tunable arylsulfonamide zinc-binding or hinge-binding motif positions 419539-20-1 as an advanced intermediate for HDAC inhibitor or kinase inhibitor design campaigns [4]. Building on the precedent set by 1-benzhydryl-piperazine-based HDAC inhibitors, which demonstrated anti-breast cancer activity through isoform-selective inhibition, the 3,4-dimethylphenylsulfonyl variant extends the SAR by introducing additional steric and electronic modulation at the cap group position. This scaffold is relevant to discovery teams seeking to bypass early-stage fragment linking by starting from a pre-functionalized dual-element core.

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